Cas no 2227674-58-8 ((3S)-3-hydroxy-5-methoxypentanoic acid)

(3S)-3-hydroxy-5-methoxypentanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-hydroxy-5-methoxypentanoic acid
- 2227674-58-8
- EN300-1822994
-
- インチ: 1S/C6H12O4/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
- InChIKey: PVHRSKRBMYDWJA-YFKPBYRVSA-N
- SMILES: O[C@H](CC(=O)O)CCOC
計算された属性
- 精确分子量: 148.07355886g/mol
- 同位素质量: 148.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 5
- 複雑さ: 102
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 66.8Ų
(3S)-3-hydroxy-5-methoxypentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1822994-5g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 5g |
$4806.0 | 2023-09-19 | ||
Enamine | EN300-1822994-0.05g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1822994-2.5g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1822994-5.0g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 5g |
$4806.0 | 2023-06-01 | ||
Enamine | EN300-1822994-10.0g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 10g |
$7128.0 | 2023-06-01 | ||
Enamine | EN300-1822994-1g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1822994-0.5g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1822994-1.0g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 1g |
$1658.0 | 2023-06-01 | ||
Enamine | EN300-1822994-0.1g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1822994-0.25g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 0.25g |
$1525.0 | 2023-09-19 |
(3S)-3-hydroxy-5-methoxypentanoic acid 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
(3S)-3-hydroxy-5-methoxypentanoic acidに関する追加情報
Comprehensive Overview of (3S)-3-hydroxy-5-methoxypentanoic acid (CAS No. 2227674-58-8): Properties, Applications, and Industry Insights
(3S)-3-hydroxy-5-methoxypentanoic acid (CAS No. 2227674-58-8) is a chiral hydroxy acid derivative gaining attention in pharmaceutical and fine chemical industries due to its unique structural features. This compound, characterized by a stereocenter at the 3-position and a methoxy group at the 5-position, serves as a versatile building block for synthesizing bioactive molecules. Recent studies highlight its potential in asymmetric synthesis and enzyme-catalyzed reactions, aligning with the growing demand for sustainable chiral intermediates.
The compound's molecular formula C6H12O4 and moderate polarity make it soluble in common organic solvents like methanol and ethyl acetate, while its hydroxy and carboxylic acid functionalities enable diverse chemical modifications. Researchers are exploring its role in prodrug development, particularly for compounds requiring controlled release profiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in improving the bioavailability of CNS-targeting molecules, addressing a key challenge in neuropharmacology.
In the context of green chemistry trends, (3S)-3-hydroxy-5-methoxypentanoic acid has emerged as a candidate for biocatalytic production. Microbial fermentation routes using engineered E. coli strains have achieved ≥80% enantiomeric excess, responding to industry demands for cost-effective chiral synthesis. This aligns with frequent search queries about "sustainable chiral building blocks" and "biocatalysis in drug development", reflecting market priorities.
Analytical characterization of CAS No. 2227674-58-8 typically involves HPLC with chiral columns (e.g., Daicel CHIRALPAK® AD-H) and NMR spectroscopy. The compound shows characteristic 1H NMR signals at δ 3.35 (methoxy protons) and δ 4.15 (hydroxy-bearing methine), with mass spectrometry confirming the [M+H]+ peak at 149.0811. These analytical fingerprints are crucial for quality control, as evidenced by increasing searches for "chiral purity verification methods" in pharmaceutical forums.
Industrial applications of (3S)-3-hydroxy-5-methoxypentanoic acid extend to flavor and fragrance sectors, where its degradation products contribute to fruity olfactory notes. Patent analysis reveals its incorporation in delayed-release formulations for gastrointestinal therapies, capitalizing on its pH-dependent solubility. This dual applicability addresses trending topics like "multipurpose chiral synthons" and "pharma-food industry convergence" frequently discussed in specialty chemical webinars.
Stability studies indicate that CAS No. 2227674-58-8 remains stable for ≥24 months when stored under argon at -20°C, with degradation primarily occurring via intramolecular esterification at elevated temperatures. These findings respond to common regulatory questions about "ICH stability guidelines for chiral acids". The compound's LogP value of -0.72 (predicted) suggests favorable ADME properties for drug candidates, a hot topic in AI-driven molecular design platforms.
Emerging research explores the compound's metal-chelating capacity through its β-hydroxy acid motif, with potential applications in catalytic asymmetric hydrogenation. This positions (3S)-3-hydroxy-5-methoxypentanoic acid as relevant to searches about "ligand design for homogeneous catalysis". Recent process chemistry optimizations have achieved ≥95% yield via chemoenzymatic dynamic kinetic resolution, addressing industry pain points about "scalable chiral synthesis".
The global market for such advanced intermediates is projected to grow at 6.8% CAGR (2024-2030), driven by demand for stereoselective APIs. Regulatory filings indicate increasing use of CAS No. 2227674-58-8 in FDA-approved drug master files, particularly for proton pump inhibitors and neuromodulators. This correlates with rising searches for "chiral impurities in regulatory submissions", emphasizing the compound's compliance relevance.
From a synthetic biology perspective, the 5-methoxy group in this molecule enables unique O-methyltransferase recognition sites, making it valuable for biosynthetic pathway engineering. This connects to trending discussions about "methylation in metabolic engineering". Crystallographic studies reveal a hydrogen-bonded dimeric structure in the solid state, explaining its higher melting point (98-101°C) compared to analogous compounds.
In conclusion, (3S)-3-hydroxy-5-methoxypentanoic acid (CAS No. 2227674-58-8) represents a multifaceted chiral platform with expanding applications across pharmaceuticals, catalysis, and biotechnology. Its evolving role mirrors industry shifts toward stereocontrolled synthesis and green manufacturing, answering pressing questions about "next-generation chiral auxiliaries" and "sustainable API development" in contemporary chemical research.
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